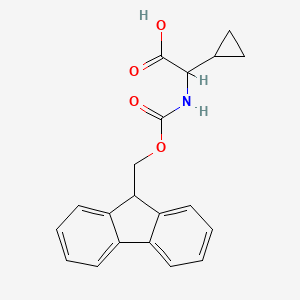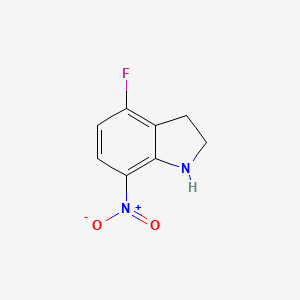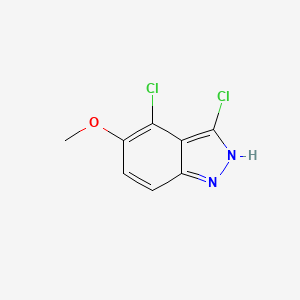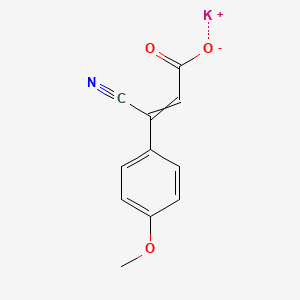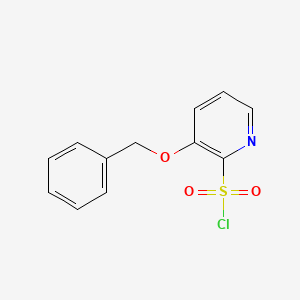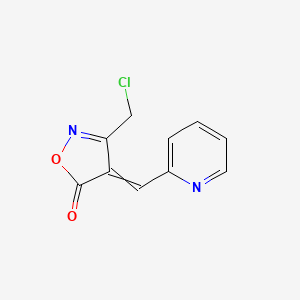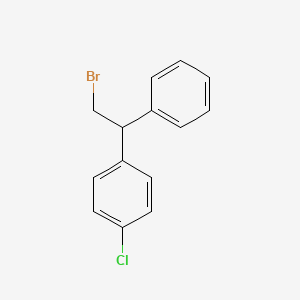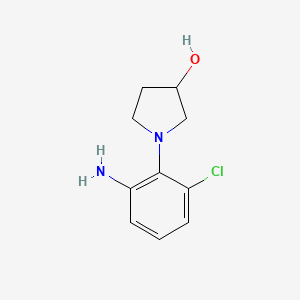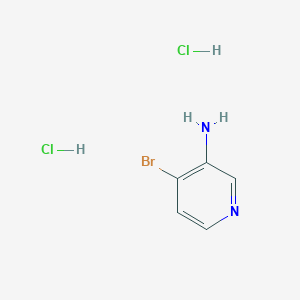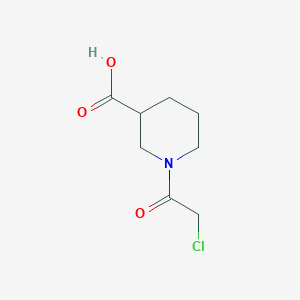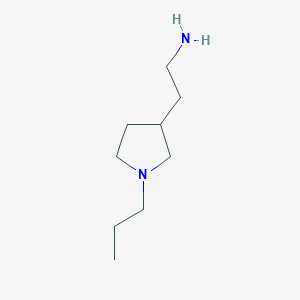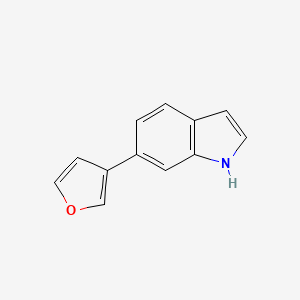
6-(呋喃-3-基)-1H-吲哚
描述
6-(Furan-3-yl)-1H-indole is a heterocyclic compound that features both a furan ring and an indole moiety
科学研究应用
6-(Furan-3-yl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用机制
Target of Action
They act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets, leading to potential therapeutic effects . The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can influence the interaction with its targets .
Biochemical Pathways
Furan derivatives are known to have broad scope in remedying various dispositions in clinical medicines . The specific pathways and downstream effects would depend on the specific targets that 6-(Furan-3-yl)-1H-indole interacts with.
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known for their high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The switch from traditional resources such as crude oil to biomass for the manufacture of furan platform chemicals (fpcs) has been discussed . This could potentially influence the action environment of 6-(Furan-3-yl)-1H-indole.
生化分析
Biochemical Properties
6-(Furan-3-yl)-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 6-(Furan-3-yl)-1H-indole can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 6-(Furan-3-yl)-1H-indole on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-(Furan-3-yl)-1H-indole can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects the production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage . Furthermore, 6-(Furan-3-yl)-1H-indole has been reported to alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 6-(Furan-3-yl)-1H-indole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, 6-(Furan-3-yl)-1H-indole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-(Furan-3-yl)-1H-indole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. Long-term exposure to 6-(Furan-3-yl)-1H-indole has been shown to affect cellular homeostasis, potentially leading to altered cell function and viability .
Dosage Effects in Animal Models
In animal models, the effects of 6-(Furan-3-yl)-1H-indole vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
6-(Furan-3-yl)-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, 6-(Furan-3-yl)-1H-indole can influence the levels of certain metabolites, altering the metabolic flux within cells .
Transport and Distribution
The transport and distribution of 6-(Furan-3-yl)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and subsequent biological effects .
Subcellular Localization
The subcellular localization of 6-(Furan-3-yl)-1H-indole is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-3-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-furylboronic acid with 2-bromoaniline under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate in a solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 6-(Furan-3-yl)-1H-indole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 6-(Furan-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The indole moiety can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated indole derivatives.
相似化合物的比较
- 5-(Furan-2-yl)-1H-indole
- 7-(Furan-3-yl)-1H-indole
- 6-(Thiophen-3-yl)-1H-indole
Comparison: 6-(Furan-3-yl)-1H-indole is unique due to the specific positioning of the furan ring, which influences its reactivity and interaction with other molecules. Compared to 5-(Furan-2-yl)-1H-indole, the 6-position attachment of the furan ring in 6-(Furan-3-yl)-1H-indole may result in different electronic and steric properties, affecting its chemical behavior and biological activity.
属性
IUPAC Name |
6-(furan-3-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESUSXJVWJHEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696283 | |
| Record name | 6-(Furan-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-05-2 | |
| Record name | 6-(3-Furanyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Furan-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



